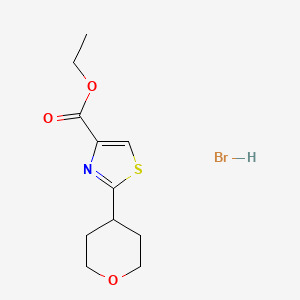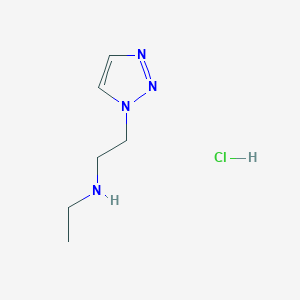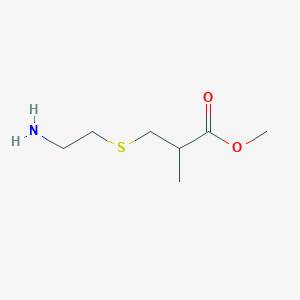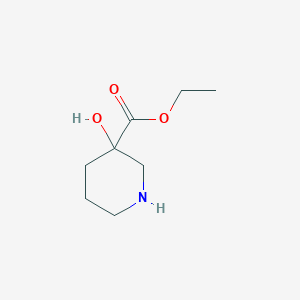
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.
Formation of Intermediate: Cyclopentane undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-fluorobenzoyl)cyclopentane.
Chiral Resolution: The racemic mixture of 2-(3-fluorobenzoyl)cyclopentane is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carboxylation: The resolved (1S,2S)-2-(3-fluorobenzoyl)cyclopentane is then carboxylated using a suitable reagent like carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.
化学反应分析
Types of Reactions
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives.
科学研究应用
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with similar but distinct properties.
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a chlorine atom instead of fluorine.
2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: A compound with a methyl group instead of fluorine.
Uniqueness
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H13FO3 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m0/s1 |
InChI 键 |
YWYRHYHQPXIURO-QWRGUYRKSA-N |
手性 SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
规范 SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)

![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)




![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


